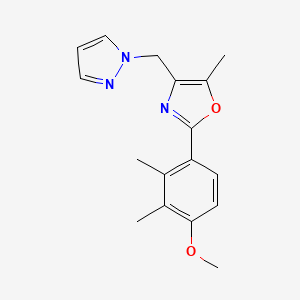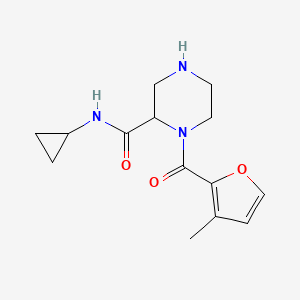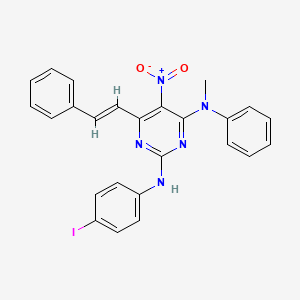
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole, also known as MDPPO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MDPPO is a heterocyclic compound that contains both a pyrazole and an oxazole ring in its structure. The compound has been synthesized using various methods, and its unique chemical properties make it an attractive candidate for use in biochemical and physiological studies.
作用机制
The mechanism of action of 2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2 activity, this compound reduces the production of inflammatory mediators and thereby reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, the compound has been shown to have antioxidant activity and to inhibit the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has several advantages as a research tool. Its unique chemical properties make it an attractive candidate for use in biochemical and physiological studies, and its anti-inflammatory and anti-cancer properties make it a promising candidate for drug development. However, there are also limitations to the use of this compound in lab experiments. The compound is relatively unstable and can degrade over time, which can make it difficult to obtain consistent results. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving 2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole. One area of research is the development of new drugs based on the structure of this compound. The compound's anti-inflammatory and anti-cancer properties make it a promising candidate for drug development, and further research is needed to identify potential drug targets and to optimize the structure of this compound-based drugs. Another area of research is the investigation of the compound's neuroprotective properties. This compound has shown promising results in studies of Alzheimer's disease and other neurological disorders, and further research is needed to better understand its mechanism of action and potential therapeutic applications. Finally, further studies are needed to investigate the safety and toxicity of this compound, particularly at higher concentrations.
合成方法
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole can be synthesized using various methods, including the reaction between 2,3-dimethyl-4-nitrophenol and methyl 4-(1H-pyrazol-1-ylmethyl)-3-oxobutanoate, followed by reduction of the nitro group and cyclization of the resulting intermediate. Another method involves the reaction between 2,3-dimethyl-4-nitrophenol and ethyl 4-(1H-pyrazol-1-ylmethyl)-3-oxobutanoate, followed by reduction and cyclization. Both methods yield this compound as a white crystalline solid.
科学研究应用
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(1H-pyrazol-1-ylmethyl)-1,3-oxazole has been used in various scientific research applications, including the study of neurological disorders, cancer, and inflammation. The compound has been shown to have potent anti-inflammatory properties and has been used in studies to investigate the underlying mechanisms of inflammation. Additionally, this compound has been used in studies to investigate the role of inflammation in the development of cancer and has shown promising results in inhibiting tumor growth.
属性
IUPAC Name |
2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-4-(pyrazol-1-ylmethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-12(2)16(21-4)7-6-14(11)17-19-15(13(3)22-17)10-20-9-5-8-18-20/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQKQJADRQUBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C2=NC(=C(O2)C)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373923.png)

![1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5373926.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-amino-4-ethyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5373928.png)
![N-{3-(4-fluorophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}leucine](/img/structure/B5373940.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5373967.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5373971.png)
![2-(2-ethoxy-4-{[1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5373982.png)
![2-[2-(2-fluorophenyl)vinyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5373993.png)
![allyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374003.png)
![3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374006.png)
![3-hydroxy-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)propanamide](/img/structure/B5374007.png)